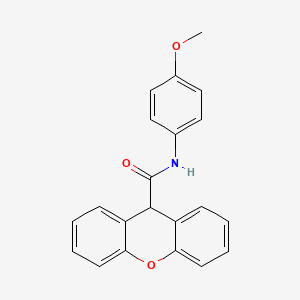

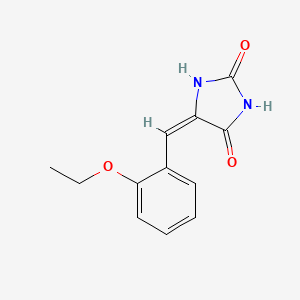

5,6-dimethyl-2,3-quinoxalinediol

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those related to 5,6-dimethyl-2,3-quinoxalinediol, often involves complex reactions and methodologies. For instance, methods have been developed for the synthesis of N-heterocycle-fused quinoxalines using dimethyl sulfoxide as both a reactant and a solvent, highlighting an efficient and green approach for generating a wide range of quinoxaline derivatives (Xie et al., 2017).

Molecular Structure Analysis

Studies on molecular structure analysis of quinoxaline derivatives reveal insights into their electronic properties, hydrogen bond strengths, and geometrical configurations. Research involving crystal structures of quinoxalinedione derivatives and computational investigations has shed light on the determinants of molecular packing schemes and intermolecular interactions within these compounds (Kubicki & Codding, 1993).

Chemical Reactions and Properties

The reactivity and chemical behavior of quinoxaline derivatives are subjects of significant interest. For example, the reaction of 5,8-quinolinedione with specific compounds has led to the creation of new compounds exhibiting remarkable metallochromism and intense fluorescence, indicating the versatile chemical reactivity of quinoxaline derivatives (Yoshida et al., 1991).

Propiedades

IUPAC Name |

5,6-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-5-3-4-7-8(6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSFLSBCMNMROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)C(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350668 | |

| Record name | 5,6-dimethylquinoxaline-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208403-94-5 | |

| Record name | 5,6-dimethylquinoxaline-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5609754.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1H-indole](/img/structure/B5609769.png)

![N'-[4-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5609777.png)

![5,5-dimethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5609786.png)

![(1S*,5R*)-3-[(5-acetyl-3-thienyl)acetyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5609793.png)

![{2,6-dichloro-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5609798.png)

![1-[3-fluoro-4-(4-morpholinyl)phenyl]-1-butanone](/img/structure/B5609802.png)

![3-[(2-fluorobenzoyl)amino]benzoic acid](/img/structure/B5609823.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-3-methylpiperidine](/img/structure/B5609839.png)

![(4aR*,7aS*)-1-ethyl-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5609855.png)